3,4-Dinitrofluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of DNFB typically involves nitration reactions where specific fluorobenzene derivatives are subjected to nitration agents, resulting in the introduction of nitro groups into the aromatic ring. An example of a related synthesis is the preparation of fluorinated benzodifuroxans from 2,4,6-trifluoro-1,3-dinitrobenzene, showcasing the reactivity of fluorinated nitrobenzenes under certain conditions (C. Jovené et al., 2016).
Molecular Structure Analysis
The molecular structure of DNFB is characterized by the presence of nitro groups and a fluorine atom attached to a benzene ring, contributing to its reactivity. Structural analyses through methods such as X-ray crystallography provide insights into the arrangement of these functional groups and their electronic effects on the benzene ring. For example, the structure of 1-chloro-3,4-dinitrobenzene with 1,4-dioxane reveals intermolecular interactions and the spatial arrangement of nitro groups (S. Barnett et al., 2006).
Chemical Reactions and Properties
DNFB participates in various chemical reactions, including nucleophilic substitutions where the fluorine atom is replaced by other groups. These reactions are pivotal in the synthesis of complex organic compounds. For instance, reactions of DNFB with amines in dimethylformamide or EtOH lead to the displacement of fluorine atoms, underscoring the compound's reactivity towards nucleophiles (M. Plater & W. Harrison, 2023).
Scientific Research Applications
Application Summary
3,4-Dinitrofluorobenzene (DNFB) is used in dermatology research, specifically in the study of atopic dermatitis (AD). It’s used to induce AD-like symptoms in animal models, which helps researchers understand the disease’s progression and test potential treatments .
Methods of Application
In one study, female BALB/c mice were subjected to the application of DNFB and ovalbumin (OVA) to induce AD-like dermatitis . In another study, researchers alternately applied DNFB and an extract of Dermatophagoides Farinae to the back skin of BALB/c mice for 8 weeks .
Results or Outcomes
The combined application of DNFB and OVA successfully induced AD-like dermatitis, histological changes, and epidermal barrier dysfunction . The alternate application of DNFB and Dermatophagoides Farinae extract also successfully induced AD-like skin lesions, showing a high frequency of scratching behavior and Th2 cells’ dominant cytokines in both serum and lesional skin .
Environmental Studies: Adsorption Technologies
Results or Outcomes
Biochemistry: Protein Sequencing
Application Summary
3,4-Dinitrofluorobenzene is used in biochemistry, specifically in protein sequencing . It reacts with the amine group in amino acids to produce dinitrophenyl-amino acids .
Methods of Application
The method involves the reaction of 3,4-Dinitrofluorobenzene with the amine group in amino acids to produce dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds .
Results or Outcomes
The DNP-amino acids can then be recovered, and the identity of those amino acids can be discovered through chromatography .
Pharmaceutical Research: Drug Analysis
Application Summary
3,4-Dinitrofluorobenzene is used in pharmaceutical research for the analysis of certain drugs . It has been used in the spectrophotometric determination of some primary amines in drugs and in the compatibility study of tobramycin with pharmaceutical excipients .
Methods of Application
In one study, a spectrophotometric method was developed for the quantitative determination of some primary aliphatic and aromatic amines . The method is based on the interaction between these amines and 3,4-Dinitrofluorobenzene .
Results or Outcomes
The method was successfully applied for the determination of the non-chromophoric drug alendronate either per se or in its tablet dosage forms .
Chemical Synthesis: Intermediate in Organic Synthesis
Application Summary
3,4-Dinitrofluorobenzene is used as an intermediate in organic synthesis . It is used to prepare other organic compounds, such as pesticides and drugs .
Results or Outcomes
Analytical Chemistry: Acid-Base Titration Indicator
Application Summary
3,4-Dinitrofluorobenzene can also be used as an acid indicator for acid-base titration reactions .
Results or Outcomes
Material Science: Preparation of Xanthones and Acridones
Application Summary
3,4-Dinitrofluorobenzene is used in material science, specifically in the preparation of xanthones and acridones .
Results or Outcomes
Agricultural Research: Spectrophotometric Determination of Primary Amines
Application Summary
3,4-Dinitrofluorobenzene is used in agricultural research for the spectrophotometric determination of some primary amines .
Methods of Application
In one study, a spectrophotometric method was developed for the quantitative determination of some primary aliphatic and aromatic amines . The method is based on the interaction between these amines and 3,4-Dinitrofluorobenzene .
Results or Outcomes
The method was successfully applied for the determination of the non-chromophoric drug alendronate either per se or in its tablet dosage forms .
Veterinary Research: Contact Hypersensitivity
Application Summary
3,4-Dinitrofluorobenzene is used in veterinary research, specifically in the study of contact hypersensitivity .
Results or Outcomes
Food Science: Allergic Contact Dermatitis
Application Summary
3,4-Dinitrofluorobenzene is used in food science research, specifically in the study of allergic contact dermatitis .
Methods of Application
In one study, dietary soyasaponins were found to suppress 2,4-dinitrofluorobenzene-induced contact hypersensitivity .
Results or Outcomes
The dietary soyasaponins attenuated ear swelling and tissue edema, and reduced the number of Gr-1-positive cells infiltrating ear tissues .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-1,2-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIUWJQQUVBRLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305501 | |
Record name | 3,4-Dinitrofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dinitrofluorobenzene | |
CAS RN |
364-53-4 | |
Record name | 4-Fluoro-1,2-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 364-53-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dinitrofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40305501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 364-53-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.